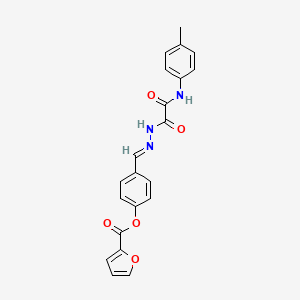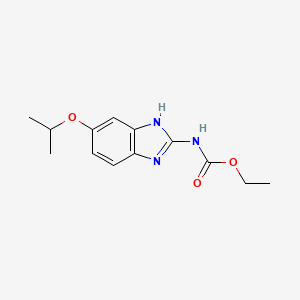
1-(3,4-Dichlorophenyl)-3-isobutylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-isobutylurea is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is a member of the phenylurea class of compounds, which are known for their herbicidal properties. This compound is structurally characterized by the presence of a dichlorophenyl group and an isobutylurea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-isobutylurea typically involves the reaction of 3,4-dichloroaniline with isobutyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dichlorophenyl)-3-isobutylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-3-isobutylurea has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the formulation of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-isobutylurea involves its interaction with specific molecular targets. In the context of herbicidal activity, the compound inhibits photosynthesis by blocking the electron transport chain in photosystem II. This disruption prevents the formation of ATP and NADPH, essential molecules for plant growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diuron: Another phenylurea herbicide with similar structural features.
Linuron: A related compound used as a herbicide.
Monuron: Another member of the phenylurea class with herbicidal properties.
Uniqueness
1-(3,4-Dichlorophenyl)-3-isobutylurea is unique due to its specific substitution pattern on the phenyl ring and the presence of the isobutylurea moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
5006-90-6 |
|---|---|
Formule moléculaire |
C11H14Cl2N2O |
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C11H14Cl2N2O/c1-7(2)6-14-11(16)15-8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3,(H2,14,15,16) |
Clé InChI |
AUCLZOQDOXROKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



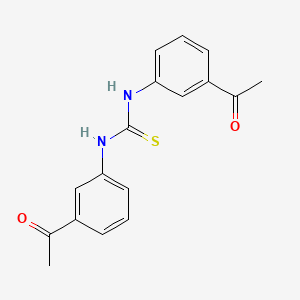


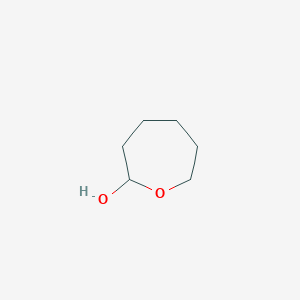
![N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea](/img/structure/B11958034.png)
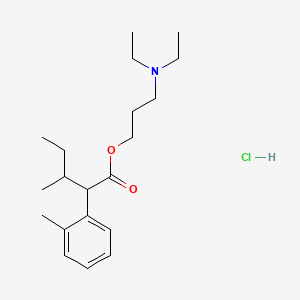
![2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11958046.png)
